Aβ plaques are a hallmark feature of AD, and their accumulation is believed to contribute to neuronal death. Studies have shown that Homoeriodictyol, along with its close relative Eriodictyol, can reduce Aβ levels in the brains of mice injected with Aβ25-35, a fragment that promotes plaque formation [].
This protein complex plays a crucial role in neuroinflammation, which is another key factor in AD progression. Research suggests that Homoeriodictyol and Eriodictyol can suppress the activation of the NLRP3 inflammasome, thereby mitigating neuroinflammation and potentially protecting neurons [].
Studies in mice have shown that treatment with Homoeriodictyol and Eriodictyol significantly improved their performance in memory and recognition tasks, compared to those not receiving the treatment [].
Homoeriodictyol is a naturally occurring flavanone, specifically a trihydroxyflavanone, with the chemical formula . It is structurally characterized by three hydroxyl groups located at positions 4', 5, and 7, along with a methoxy group at position 3' . This compound is primarily derived from the biosynthesis of eriodictyol, another flavanone, and is found in various plant species, particularly in the leaves of barley .
Homoeriodictyol can undergo several chemical transformations:
Homoeriodictyol exhibits various biological activities:
Homoeriodictyol can be synthesized through various methods:
Homoeriodictyol has several potential applications:
Studies on homoeriodictyol's interactions reveal:
Several compounds share structural similarities with homoeriodictyol. Here are some notable comparisons:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Eriodictyol | Hydroxylated flavanone without the methoxy group | Precursor to homoeriodictyol; lower bioactivity |
Hesperetin | Contains a methoxy group at position 3' | Exhibits different glucose modulation effects |
Naringenin | Has fewer hydroxyl groups compared to homoeriodictyol | Known for its anti-inflammatory properties |
Quercetin | A flavonol with more hydroxyl groups | Strong antioxidant but different metabolic effects |
Homoeriodictyol's unique combination of hydroxyl and methoxy groups contributes to its distinct biological activities compared to these similar compounds. Its specific interaction with glucose transport mechanisms further sets it apart from other flavonoids.
Homoeriodictyol belongs to the chemical classification of trihydroxyflavanones, specifically characterized as a 3'-methoxyflavanone containing three strategically positioned hydroxy substituents. The compound's systematic nomenclature identifies it as (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one, reflecting its complex stereochemical configuration. The molecular structure consists of a flavanone backbone with methoxy groups attached to the C3' atom, categorizing it within the broader class of 3'-O-methylated flavonoids.
The structural characterization reveals hydroxyl groups positioned at the 4', 5, and 7 positions of the flavanone framework, with a methoxy group at the 3' position. This specific arrangement of functional groups contributes significantly to the compound's biological activities and physicochemical properties. The InChI identifier FTODBIPDTXRIGS-ZDUSSCGKSA-N provides a unique chemical fingerprint for computational and database applications. The compound exhibits very weak acidity based on its predicted pKa values and demonstrates practical insolubility in water, characteristics that influence its bioavailability and application methods.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₁₄O₆ | |
Molecular Weight | 302.28 g/mol | |
CAS Number | 446-71-9 | |
Stereochemistry | (2S) configuration | |
Water Solubility | Practically insoluble | |
Chemical Class | Trihydroxyflavanone |
The discovery and isolation of homoeriodictyol trace back to systematic investigations of the Eriodictyon genus, particularly Eriodictyon californicum, commonly known as yerba santa or sacred herb. Historical research conducted by Symrise Corporation identified homoeriodictyol as one of four critical flavanones responsible for the taste-modifying properties of this native North American plant. The compound's initial characterization emerged from broader studies investigating the phytochemical composition of medicinal plants traditionally used by indigenous populations for respiratory ailments and other therapeutic purposes.
Early chemical investigations focused on understanding the structural relationships between homoeriodictyol and its closely related compound eriodictyol, establishing the methylation pattern that distinguishes these flavanones. The development of extraction and purification techniques for homoeriodictyol led to patent applications describing technical processes for isolating the compound in sufficient quantities for commercial applications. These early industrial efforts recognized the compound's potential value in food science applications, particularly for bitter taste masking in pharmaceuticals and functional foods.
The historical significance of homoeriodictyol extends beyond its chemical discovery to encompass traditional ecological knowledge systems that recognized the unique properties of yerba santa long before modern analytical chemistry could identify specific bioactive compounds. Contemporary research has validated many traditional uses while expanding understanding of the molecular mechanisms underlying the plant's therapeutic effects.
Homoeriodictyol demonstrates a selective but significant distribution across various plant taxa, with primary concentrations found in species within the Boraginaceae family. The compound has been definitively identified in Eriodictyon californicum, where it occurs alongside related flavanones including eriodictyol, sterubin, and their various derivatives. This native California and Oregon shrub serves as the primary natural source for commercial extraction of homoeriodictyol and represents the most concentrated natural reservoir of the compound.
Beyond its primary occurrence in yerba santa, homoeriodictyol has been documented in several other plant species, including Populus szechuanica and Capsicum annuum, indicating a broader taxonomic distribution than initially recognized. Additional reports identify the compound in coriander (Coriandrum sativum), suggesting its presence extends across different plant families and may serve various ecological functions. The occurrence of homoeriodictyol in these diverse taxa suggests evolutionary conservation of the biosynthetic pathways responsible for its production.
The compound also appears in glycosylated forms, such as homoeriodictyol 7-O-glucoside, which has been isolated from Viscum articulatum, Viscum coloratum, and Limonium aureum. These glycosylated derivatives represent important metabolic variants that may exhibit different biological activities and bioavailability profiles compared to the aglycone form. The taxonomic distribution pattern indicates that homoeriodictyol biosynthesis represents an adaptive strategy employed by plants in specific ecological niches, potentially serving defensive or signaling functions.
Homoeriodictyol occupies a unique position within flavonoid research due to its distinctive combination of structural features and biological activities that distinguish it from other flavanone compounds. The compound serves as a valuable model system for understanding structure-activity relationships in flavonoid biochemistry, particularly regarding the influence of methoxylation patterns on biological function. Research has demonstrated that the specific positioning of the methoxy group at the 3' position, combined with the hydroxylation pattern, creates a molecular architecture that confers exceptional bitter-masking properties.
The significance of homoeriodictyol extends to its role as a metabolite with demonstrated effects on glucose transport mechanisms, specifically through enhancement of SGLT-1-mediated glucose uptake. This finding positions the compound within the broader context of flavonoid research focused on metabolic regulation and potential therapeutic applications for diabetes management. Studies using differentiated Caco-2 cells have revealed that homoeriodictyol can increase glucose uptake by 29.0% at concentrations of 100 μM while simultaneously decreasing serotonin release, indicating complex interactions with cellular signaling pathways.
Recent advances in biotechnological production have established homoeriodictyol as a target compound for metabolic engineering approaches, with successful biosynthesis achieved using engineered Streptomyces albidoflavus strains. This biotechnological significance reflects the compound's commercial value and the limitations of natural extraction methods for meeting industrial demand. The development of heterologous expression systems for homoeriodictyol production represents a significant advancement in flavonoid biotechnology and demonstrates the compound's importance in contemporary natural product chemistry.